Methyl 3-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoate
Description
Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate is a synthetic ester derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to a methylated amino moiety. This compound is structurally characterized by a branched alkyl chain with a methyl ester at the 2-position and a Cbz-protected methylamino group at the 3-position. Such derivatives are commonly utilized in peptide synthesis and medicinal chemistry as intermediates, leveraging the Cbz group’s stability under basic conditions and selective removal via hydrogenolysis .
Properties
IUPAC Name |
methyl 2-methyl-3-[methyl(phenylmethoxycarbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-11(13(16)18-3)9-15(2)14(17)19-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTXPRJTGUJKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate typically involves the reaction of 3-amino-2-methylpropanoic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol . The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen and Hydroxyl Substituents
Compound 13 (Methyl (S)-2-(((benzyloxy)carbonyl)amino)-3-(3-bromo-4-hydroxyphenyl)propanoate)
- Structure: Differs by a bromo-hydroxyphenyl substituent at the 3-position and an unmodified amino group (vs. methylamino in the target compound).
- Synthetic Yield : ≤5% under catalytic conditions, suggesting lower synthetic accessibility compared to simpler esters .
Methyl 3-([N-[(benzyloxy)carbonyl]-l-valyl]amino)-5-fluoro-4-oxopentanoate
- Structure : Incorporates a fluorine atom and a 4-oxo group, altering electronic properties.
- Biological Activity : Inhibits SARS-CoV main protease with a reported IC₅₀ of 0.000512 µM, highlighting the impact of fluorination and keto groups on enzyme binding .
Analogs with Alternative Protecting Groups
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate
- Protecting Group : tert-Butoxycarbonyl (Boc) instead of Cbz.
- Stability: Boc is acid-labile, whereas Cbz requires hydrogenolysis, making Boc preferable for acid-tolerant syntheses.
- Crystallography : Exhibits N–H···O hydrogen bonding, forming extended chains (cell volume = 1603.02 ų), which may influence solubility and crystallinity compared to Cbz analogs .
Peptide-Based Derivatives
Z-Val-Ala Methyl Ester (Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate)
- Structure : A dipeptide ester with Cbz-protected valine.
- Applications : Used in solid-phase peptide synthesis (SPPS); specifications include >95% purity, indicating rigorous industrial standards for intermediates .
Complex Multifunctional Analogs
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate
- Structure : Features an additional ethoxycarbonylmethyl group on the nitrogen.
- Functionality : The dual ester groups may enhance lipophilicity, impacting membrane permeability in drug design .
Methyl 3-methyl-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate
- Structure: A highly complex derivative with Boc-protected amino groups and conjugated double bonds.
- Molecular Weight : 523.62 g/mol (vs. ~315–500 g/mol for simpler analogs), suggesting reduced solubility in aqueous systems .
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Notable Properties | Reference |
|---|---|---|---|---|
| Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate (Target) | ~309.34 (estimated) | Cbz, methylamino, methyl ester | Likely moderate lipophilicity | - |
| Methyl (S)-2-(((benzyloxy)carbonyl)amino)-3-(3-bromo-4-hydroxyphenyl)propanoate | ~412.24 | Bromo, hydroxyphenyl | Low synthetic yield (≤5%) | |
| Methyl 3-([N-Cbz-l-valyl]amino)-5-fluoro-4-oxopentanoate | 500.35 | Fluoro, oxo, valine | SARS-CoV protease inhibition (IC₅₀ 0.000512 µM) | |
| Z-Val-Ala Methyl Ester | 315.39 | Cbz, alanine, valine | >95% purity, SPPS intermediate |
Table 2: Crystallographic Comparison
Biological Activity
Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate, known by its CAS number 118247-88-4, is a compound that has garnered attention in various biological studies. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The molecular formula of Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate is , with a molecular weight of approximately 337.368 g/mol. The compound features a benzyloxycarbonyl group attached to a methylamino group, contributing to its reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 522.6 ± 50.0 °C |
| Flash Point | 269.9 ± 30.1 °C |
| LogP | 3.38 |
| PSA | 101.93 Ų |
Anticancer Activity
Recent studies have indicated that compounds structurally related to Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate exhibit significant anticancer properties. For instance, benzofuran derivatives have shown effective inhibition against non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23, with IC50 values ranging from µM to µM depending on the specific derivative tested .
The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and inhibit angiogenesis through various pathways:
- VEGFR-2 Inhibition : Many derivatives have been noted for their ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2), crucial for tumor angiogenesis.
- Cell Cycle Arrest : Compounds induce cell cycle arrest at different phases, leading to reduced proliferation rates in cancerous cells.
Other Pharmacological Activities
In addition to anticancer effects, Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate and its analogs have shown potential in other areas:
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Study on Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several benzofuran derivatives for their anticancer efficacy against A549 and NCI-H23 cell lines. The most potent compound demonstrated an IC50 value comparable to established chemotherapeutics like staurosporine . The study highlighted that structural modifications, such as the introduction of morpholino groups, significantly enhanced cytotoxicity.
In Vivo Studies
In vivo studies are necessary to further validate the therapeutic potential of Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate. Preliminary results suggest promising outcomes in animal models, indicating reduced tumor sizes and improved survival rates when treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
